3-(6-Piperidino-3-pyridazinyl)aniline
Description
3-(6-Piperidino-3-pyridazinyl)aniline is a heterocyclic aromatic compound featuring an aniline core linked to a pyridazine ring substituted with a piperidine group at the 6-position. Its molecular formula is C₁₅H₁₉N₅, with a molecular weight of 269.35 g/mol.
Synthesis typically involves multi-step reactions, such as nucleophilic substitution on a chloropyridazine intermediate with piperidine, followed by coupling to an aniline derivative. Purification methods like HPLC are standard, as noted in analogous protocols .
Properties
IUPAC Name |
3-(6-piperidin-1-ylpyridazin-3-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c16-13-6-4-5-12(11-13)14-7-8-15(18-17-14)19-9-2-1-3-10-19/h4-8,11H,1-3,9-10,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQSSDQEBXOPNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include halogenated pyrimidine/aniline derivatives and related piperidine-substituted heterocycles. Below is a comparative analysis:
Key Observations:
- Electronic Effects: The pyridazine core in this compound has two adjacent nitrogen atoms, enhancing electron deficiency compared to pyrimidine derivatives (e.g., the chlorinated analog in ). This may increase reactivity in electrophilic substitution or metal-catalyzed coupling reactions.
- HPLC Behavior : The chlorinated pyrimidine analog in exhibits a short retention time (0.75 min), suggesting high polarity. The piperidine analog’s retention time is likely longer due to increased hydrophobicity, though experimental data is lacking .
Pharmacological Implications (Inferred)
- Target Binding : Piperidine’s basic nitrogen may enhance interactions with acidic residues in enzyme active sites, contrasting with chloro groups’ steric and electronic effects.
- Metabolic Stability : Piperidine derivatives often exhibit improved metabolic stability over chlorinated analogs due to reduced susceptibility to oxidative dehalogenation.
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